Tri-p-tolylsulfonium Hexafluorophosphate
Overview
Description
Tri-p-tolylsulfonium Hexafluorophosphate, also known as Tris(4-methylphenyl)sulfonium Hexafluorophosphate, is a chemical compound with the molecular formula C21H21F6PS and a molecular weight of 450.42 g/mol . It is a white to almost white crystalline powder that is practically insoluble in water but soluble in organic solvents such as ethanol and methanol . This compound is commonly used as a strong acid catalyst in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Tri-p-tolylsulfonium Hexafluorophosphate can be synthesized through the reaction of Tri-p-tolylsulfonium with Hexafluorophosphate . The synthetic route involves dissolving Tri-p-tolylsulfonium in acetonitrile and gradually adding Hexafluorophosphate. The reaction mixture is then filtered and dried to obtain the pure product . Industrial production methods follow a similar process but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Tri-p-tolylsulfonium Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tri-p-tolylsulfonium Hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong acid catalyst in organic synthesis, facilitating reactions such as alkylation, polymerization, and aromatic substitution.
Biology: It is used in the study of biological processes involving sulfonium compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Tri-p-tolylsulfonium Hexafluorophosphate exerts its effects involves the activation of substrates through protonation or coordination with the sulfonium group. This activation facilitates various chemical reactions by increasing the electrophilicity of the substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tri-p-tolylsulfonium Hexafluorophosphate can be compared with other similar compounds such as:
- Tri-p-tolylsulfonium Tetrafluoroborate
- Tri-p-tolylsulfonium Triflate
- Tri-p-tolylsulfonium Perchlorate
These compounds share similar structures and properties but differ in their counterions, which can affect their solubility, reactivity, and applications. This compound is unique in its high solubility in organic solvents and its strong acid catalytic properties.
Properties
IUPAC Name |
tris(4-methylphenyl)sulfanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21S.F6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-7(2,3,4,5)6/h4-15H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWXKHOYLGAZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548349 | |
Record name | Tris(4-methylphenyl)sulfanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-15-9 | |
Record name | Tris(4-methylphenyl)sulfanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-p-tolylsulfonium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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